N-(cyclopropylmethyl)-2-(3-cyclopropyl-1,2,4-triazol-1-yl)acetamide
Description
N-(cyclopropylmethyl)-2-(3-cyclopropyl-1,2,4-triazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science
Properties
IUPAC Name |
N-(cyclopropylmethyl)-2-(3-cyclopropyl-1,2,4-triazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c16-10(12-5-8-1-2-8)6-15-7-13-11(14-15)9-3-4-9/h7-9H,1-6H2,(H,12,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNVHERNLFOPCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)CN2C=NC(=N2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-2-(3-cyclopropyl-1,2,4-triazol-1-yl)acetamide typically involves the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and a suitable alkyne.
Introduction of the cyclopropyl groups: Cyclopropyl groups can be introduced via cyclopropanation reactions using reagents such as diazomethane or cyclopropylcarbinol.
Acetamide formation: The final step involves the acylation of the triazole derivative with an appropriate acylating agent, such as acetyl chloride or acetic anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-2-(3-cyclopropyl-1,2,4-triazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-2-(3-cyclopropyl-1,2,4-triazol-1-yl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropyl and triazole moieties could play a role in binding to these targets, influencing the compound’s efficacy and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(cyclopropylmethyl)-2-(1,2,4-triazol-1-yl)acetamide: Lacks the additional cyclopropyl group on the triazole ring.
N-(cyclopropylmethyl)-2-(3-phenyl-1,2,4-triazol-1-yl)acetamide: Contains a phenyl group instead of a cyclopropyl group on the triazole ring.
Uniqueness
N-(cyclopropylmethyl)-2-(3-cyclopropyl-1,2,4-triazol-1-yl)acetamide is unique due to the presence of two cyclopropyl groups, which may confer distinct steric and electronic properties. These features can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
